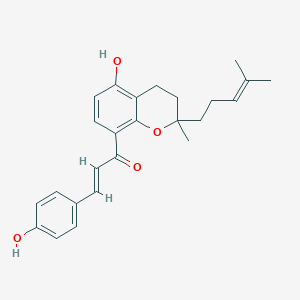

xanthoangelol I

Description

Contextualization within Natural Product Chemical Biology and Chalcone (B49325) Class

Xanthoangelol (B1683599) I is a notable compound within the domain of natural product chemical biology, primarily sourced from the roots and stem exudates of the plant Angelica keiskei, commonly known as Ashitaba. researchgate.netmdpi.comresearchgate.net It belongs to the chalcone class of compounds, which are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. rasayanjournal.co.in Chalcones are key precursors in the biosynthesis of flavonoids and are recognized for contributing to the yellow pigmentation in some plants. researchgate.net

Natural products, with their vast structural diversity, serve as a crucial resource for drug discovery and development. mdpi.comnih.gov Xanthoangelol I exemplifies this, being a geranylated hydroxy chalcone. researchgate.netmdpi.com The presence of a geranyl group, a lipophilic chain, is a significant structural feature that influences its biological activity, particularly its ability to interact with cellular membranes. researchgate.netmdpi.com The study of compounds like this compound is central to chemical biology, which seeks to understand and manipulate biological systems using chemical tools. Its defined structure and range of biological activities make it a valuable subject for investigating cellular pathways and potential therapeutic targets.

Historical Perspectives on this compound Investigation

The investigation of this compound has its roots in the broader study of the medicinal properties of Angelica keiskei. The compound's name itself reflects its origin, derived from "xantho" (Greek for yellow), "angel" from the genus Angelica, and "ol" indicating its hydroxyl functional group. researchgate.net Early research focused on isolating and characterizing the chemical constituents of this plant, leading to the identification of this compound and related chalcones like 4-hydroxyderricin.

Initial pharmacological studies in the early 2000s began to uncover its biological potential. A pivotal study published in 2005 demonstrated the apoptosis-inducing activity of this compound in human neuroblastoma (IMR-32) and leukemia (Jurkat) cells. researchgate.netjst.go.jpnih.gov This research established its cytotoxic effects on cancer cell lines and provided a foundation for subsequent oncological investigations. researchgate.net Concurrently, its antibacterial properties were also being explored, with early findings highlighting its efficacy against Gram-positive bacteria. jst.go.jp These foundational studies were instrumental in establishing this compound as a bioactive natural product worthy of more in-depth scientific inquiry.

Current Research Trajectories and Significance of this compound Studies

Contemporary research on this compound has expanded significantly, exploring a wide array of pharmacological activities. rasayanjournal.co.in The significance of these studies lies in the potential to develop new therapeutic agents from this natural scaffold. Key areas of current investigation include its anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.com

A major research trajectory is focused on its mechanism of action as an antibacterial agent. Studies have revealed that this compound targets and disrupts the cell membranes of Gram-positive bacteria, a mechanism distinct from many conventional antibiotics. researchgate.netnih.gov This has spurred the design and synthesis of novel xanthoangelol-derived compounds aimed at enhancing its antibacterial spectrum, improving water solubility, and overcoming metabolic instability. mdpi.comnih.gov

Detailed Research Findings

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Citation |

|---|---|---|---|

| Anticancer / Apoptosis Induction | Human neuroblastoma (IMR-32) and leukemia (Jurkat) cells | Induced apoptosis through activation of caspase-3, independent of Bax/Bcl-2 signaling. | researchgate.netjst.go.jpnih.gov |

| Antibacterial | Gram-positive bacteria (e.g., Micrococcus luteus) | Exhibits potent activity by disrupting the bacterial cell membrane. | researchgate.netjst.go.jp |

| Anti-inflammatory | Co-culture of 3T3-L1 adipocytes and RAW264.7 macrophages | Suppressed obesity-induced inflammatory responses by inhibiting the JNK pathway. | medchemexpress.com |

| Muscle Loss Prevention | C2C12 myotubes and C57BL/6J mice | Prevented dexamethasone-induced muscle protein degradation by suppressing ubiquitin ligases. | rsc.org |

| Metabolic Regulation | Stroke-prone spontaneously hypertensive rats (SHRSP) | Decreased serum LDL levels and liver triglyceride content. | nih.gov |

| Enzyme Inhibition | In vitro and in silico models | Inhibited α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). | nih.gov |

| Antithrombotic Potential | Human umbilical vein endothelial cells (HUVECs) and mice | Inhibited TNFα-induced production of plasminogen activator inhibitor 1 (PAI-1). | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28O4 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(E)-1-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-3,4-dihydrochromen-8-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O4/c1-17(2)5-4-15-25(3)16-14-21-23(28)13-11-20(24(21)29-25)22(27)12-8-18-6-9-19(26)10-7-18/h5-13,26,28H,4,14-16H2,1-3H3/b12-8+ |

InChI Key |

AJTWDECGQXIMQX-XYOKQWHBSA-N |

Isomeric SMILES |

CC(=CCCC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C)C |

Synonyms |

xanthoangelol I |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Xanthoangelol I

Botanical Sources and Distribution Patterns of Xanthoangelol (B1683599) I

Xanthoangelol I is primarily isolated from a select number of plant species, with its most significant and well-documented source being Angelica keiskei Koidzumi, commonly known as Ashitaba. mdpi.commdpi.comacs.orgmedchemexpress.com This perennial plant, belonging to the Apiaceae family, is native to the Pacific coast of Japan. acs.org

Within Angelica keiskei, this compound is not uniformly distributed. The highest concentrations are typically found in the roots, which are considered a rich reservoir of this compound. mdpi.comresearchgate.netnih.gov It is also a major component of the characteristic yellow sap or exudate that is secreted from the plant's stems. nih.govnih.gov While present in various parts of the plant, including the aerial portions, the roots and stem exudates are the most common materials used for its isolation. mdpi.comnih.gov

Another botanical source from which this compound has been isolated is Artocarpus kemando Miq., a plant locally known as the pudau plant. researchgate.net Research has confirmed the presence of this geranylated chalcone (B49325) in the leaves of this species. researchgate.net

| Botanical Source | Family | Common Name(s) | Plant Part(s) Containing this compound |

| Angelica keiskei Koidzumi | Apiaceae | Ashitaba, Japanese Angelica | Roots, Stems (Yellow Exudate) mdpi.comresearchgate.netnih.gov |

| Artocarpus kemando Miq. | Moraceae | Pudau | Leaves researchgate.net |

Extraction Techniques for this compound from Plant Matrices

The initial step in isolating this compound involves its extraction from the raw plant material. The choice of technique and solvent is crucial for achieving an efficient yield.

Maceration is a widely employed conventional method for this purpose. mdpi.com This technique involves soaking the dried and powdered plant material (such as the roots or dried sap of A. keiskei or the leaves of A. kemando) in a selected solvent for a specific period. nih.govresearchgate.netnih.gov Common solvents used for the maceration of this compound include polar organic solvents like ethanol (B145695) and methanol. nih.govresearchgate.net The process allows the solvent to penetrate the plant cells and dissolve the target compound.

Following the initial extraction, liquid-liquid extraction , also known as solvent partitioning, is frequently used as a fractionation step. nih.govnih.gov The crude extract obtained from maceration is dissolved and then partitioned between two immiscible solvents of differing polarities. For instance, an ethanolic extract can be fractionated using solvents such as n-hexane and ethyl acetate (B1210297). nih.gov This separates the components of the crude extract based on their relative solubilities in the different solvents, concentrating this compound into a specific fraction (e.g., the ethyl acetate-soluble fraction) and removing other unwanted compounds. nih.govnih.gov

| Extraction Step | Technique | Solvents Used | Purpose |

| Initial Extraction | Maceration | Ethanol, Methanol nih.govresearchgate.netnih.gov | To extract a broad range of compounds, including this compound, from the solid plant matrix. |

| Fractionation | Liquid-Liquid Extraction | n-Hexane, Ethyl Acetate, Water nih.govnih.gov | To separate the crude extract into fractions of different polarities, thereby enriching the concentration of this compound. |

Chromatographic and Purification Strategies for this compound Elucidation

After obtaining an enriched fraction, various chromatographic techniques are essential for the final purification and isolation of this compound. jsmcentral.org Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.org

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC) are standard methods used for the large-scale separation of the fractionated extract. researchgate.net These techniques typically employ a solid stationary phase, such as silica (B1680970) gel. mdpi.com The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. mdpi.com Compounds separate as they move down the column at different rates, allowing for the collection of distinct fractions.

For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often utilized. mdpi.com Preparative HPLC is a high-resolution technique that can effectively isolate this compound from any remaining minor impurities. mdpi.com

The purity of the isolated this compound is typically assessed using analytical methods like Thin-Layer Chromatography (TLC) and by measuring its melting point. researchgate.net Spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are then used to confirm the chemical structure of the purified compound. researchgate.net

| Chromatographic Technique | Stationary Phase (Example) | Purpose |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Initial fractionation of the enriched extract. researchgate.net |

| Column Chromatography (CC) | Silica Gel | Purification of this compound from the primary fractions. mdpi.comresearchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Varies | Final purification to obtain high-purity this compound; also used for quantification. mdpi.commdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | To monitor the progress of the separation and assess the purity of the isolated compound. researchgate.net |

Biosynthetic Pathways and Precursor Analysis of Xanthoangelol I

Proposed Biosynthetic Routes to Xanthoangelol (B1683599) I within the Chalcone (B49325) Pathway

The biosynthesis of xanthoangelol I is rooted in the well-established phenylpropanoid and flavonoid pathways. Chalcones are considered the biosynthetic precursors to all flavonoids. ljmu.ac.uk The proposed route to this compound begins with precursors from primary metabolism, which enter the general phenylpropanoid pathway.

The core chalcone structure is assembled by the enzyme chalcone synthase (CHS), a type III polyketide synthase. mdpi.comtandfonline.com This enzyme catalyzes a crucial condensation reaction. One molecule of p-coumaroyl-CoA, which is derived from the amino acid L-phenylalanine via the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), serves as the starter molecule. mdpi.com CHS then orchestrates the sequential addition of three molecules of malonyl-CoA, which are derived from acetyl-CoA, to the starter unit. This series of decarboxylative condensations extends the polyketide chain, which is then cyclized and aromatized to form the characteristic C6-C3-C6 scaffold of naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). mdpi.com

To form this compound, the basic chalcone scaffold must undergo specific modifications, most notably the attachment of a prenyl group to one of the aromatic rings. This reaction, known as prenylation, is catalyzed by prenyltransferase enzymes. mdpi.com These enzymes transfer a prenyl moiety, such as a geranyl group in the case of xanthoangelol, from a donor molecule like geranyl pyrophosphate (GPP) to the chalcone acceptor. researchgate.net The specific hydroxylation and prenylation pattern of this compound suggests that a specific chalcone precursor is recognized by a dedicated prenyltransferase in Angelica keiskei to yield the final structure.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Molecule | Originating Pathway | Role in this compound Biosynthesis |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Primary precursor for the C6-C3 unit (B-ring and C3-bridge) |

| Malonyl-CoA | Fatty Acid Synthesis | Provides the acetate (B1210297) units for the A-ring |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Starter molecule for chalcone synthase |

Enzymatic Components and Genetic Determinants in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, each step governed by a specific enzyme encoded by a corresponding gene. While the complete genetic blueprint for this compound production is not fully elucidated, research on Angelica keiskei and related plants has identified key enzymatic players.

The foundational enzymes belong to the general phenylpropanoid pathway:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. mdpi.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.com

The key enzyme that defines the chalcone structure is:

Chalcone Synthase (CHS): This enzyme is central to flavonoid biosynthesis and is responsible for creating the 1,3-diaryl-2-propen-1-one backbone. mdpi.comtandfonline.com The existence of a specific chalcone synthase gene sequence in Angelica keiskei has been noted in patent literature, indicating a genetic basis for the high production of chalcones in this plant. google.com

The final structural diversification leading to this compound is accomplished by:

Prenyltransferases (PTs): These enzymes are critical for attaching the isoprenoid side chain to the chalcone core. The addition of a prenyl group often enhances the biological activity of the compound. frontiersin.org Studies on Angelica keiskei have successfully isolated and characterized genes for aromatic prenyltransferases belonging to the membrane-bound UbiA superfamily. researchgate.netbiorxiv.orgpnas.orgnih.gov While the identified enzymes in these studies were shown to be active on coumarin (B35378) substrates, their presence and the structural similarity between coumarins and chalcones strongly suggest that related enzymes from this family are responsible for the prenylation of chalcones to produce xanthoangelol and its derivatives.

Isotopic Labeling Studies and Precursor Incorporation in this compound Production

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. biorxiv.orgbiorxiv.org This methodology involves supplying a living system, such as a plant or a cell culture, with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). mdpi.com By analyzing the incorporation of this "label" into the final product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can definitively map the flow of atoms from precursor to product. biorxiv.orgmdpi.com

Although no specific isotopic labeling studies have been published for the biosynthesis of this compound, the principles of the technique can be applied to confirm its proposed pathway.

Precursor Feeding Experiments: To confirm the roles of phenylalanine and malonyl-CoA, Angelica keiskei plants or cell cultures could be fed with ¹³C-labeled L-phenylalanine or ¹³C-labeled acetate (a precursor to malonyl-CoA). Subsequent isolation of this compound and analysis by MS would reveal an increase in its molecular mass corresponding to the number of incorporated ¹³C atoms, confirming these precursors.

In Vitro Enzymatic Assays: The function of specific enzymes can be verified using isotopically labeled substrates. For instance, a candidate prenyltransferase enzyme isolated from A. keiskei could be incubated with an unlabeled chalcone acceptor and ¹³C-labeled geranyl pyrophosphate. The detection of a ¹³C-labeled xanthoangelol product would provide direct evidence of the enzyme's function.

This approach, often termed tracer studies, is invaluable for verifying biosynthetic connections and identifying all intermediates in a metabolic pathway. mdpi.com The use of inverse stable isotopic labeling, where a fully ¹³C-labeled organism is fed an unlabeled (¹²C) precursor, is another strategy that could be employed to identify products derived from a specific precursor. biorxiv.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 4-hydroxyderricin |

| Acetyl-CoA |

| Cinnamic acid |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| Dimethylallyl pyrophosphate (DMAPP) |

| Geranyl pyrophosphate (GPP) |

| Isobavachalcone |

| L-phenylalanine |

| Malonyl-CoA |

| Naringenin chalcone |

| Xanthoangelol |

| Xanthoangelol F |

| Xanthoangelol H |

| This compound |

Synthetic and Semisynthetic Strategies for Xanthoangelol I and Analogs

Total Synthesis Approaches to Xanthoangelol (B1683599) I

The total synthesis of xanthoangelol I, a complex chalcone (B49325), presents a considerable challenge to organic chemists. The successful construction of its geranylated and hydroxylated scaffold requires careful strategic planning and the application of modern synthetic methodologies.

Retrosynthetic Analysis of this compound Scaffold

Retrosynthetic analysis of the this compound scaffold reveals several key disconnections that guide the synthetic strategy. The primary disconnection is typically made at the chalcone core, breaking it down into a substituted acetophenone (B1666503) and a substituted benzaldehyde. acs.orgsathyabama.ac.in For this compound, this translates to a geranylated 2',4'-dihydroxyacetophenone (B118725) and 4-hydroxybenzaldehyde (B117250) as the principal building blocks. acs.org The geranyl side chain itself can be further disconnected, suggesting its introduction via an aromatic C-alkylation reaction. This approach allows for the modular construction of the molecule, where the individual fragments can be synthesized separately and then combined in the final stages. sathyabama.ac.in

Key Synthetic Intermediates and Reaction Sequences for this compound (e.g., Claisen-Schmidt condensation, asymmetric epoxidation, aromatic C-alkylation)

The synthesis of this compound and its analogs relies on a toolbox of key chemical reactions to construct the complex structure.

Claisen-Schmidt Condensation: This is a cornerstone reaction for the formation of the chalcone backbone. mdpi.comresearchgate.net It involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. mdpi.com For the synthesis of this compound, a geranylated 2',4'-dihydroxyacetophenone is reacted with 4-hydroxybenzaldehyde. acs.org Researchers have developed efficient methods for this condensation, including the use of recyclable catalysts like KHSO₄–SiO₂ under microwave activation, which offers a green chemistry approach. researchgate.net

Asymmetric Epoxidation: To introduce the chiral epoxide functionality present in some xanthoangelol analogs like xanthoangelol J, the Sharpless asymmetric epoxidation is a critical step. researchgate.netunits.it This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester to achieve high stereoselectivity in the epoxidation of allylic alcohols. units.it For instance, the synthesis of xanthoangelol J starts from nerol, which is subjected to Sharpless asymmetric epoxidation to create the key chiral epoxy alcohol intermediate. units.it

Aromatic C-alkylation: The introduction of the geranyl group onto the aromatic ring of the acetophenone precursor is typically achieved through an aromatic C-alkylation reaction. This reaction involves the electrophilic substitution of an aromatic proton with the geranyl moiety, often derived from geranyl bromide.

Other Key Reactions:

Current time information in Bangalore, IN.nih.gov-Sigmatropic Rearrangement: This reaction is sometimes employed to install the prenyl or geranyl group at the desired position on the aromatic ring. researchgate.net

Photooxygenation: In the synthesis of related natural products like xanthoangelol D, photooxygenation using a photosensitizer like methylene (B1212753) blue followed by reduction has been used to introduce a hydroxyl group to the prenyl side chain. researchgate.netfrontiersin.orgnih.gov

Suzuki Coupling: In some synthetic strategies for related prenylated chalcones, the Suzuki coupling reaction has been utilized as a key step for carbon-carbon bond formation. nih.gov

Stereoselective Synthesis of this compound

While this compound itself is achiral, the synthesis of its chiral analogs, such as xanthoangelol J, necessitates stereoselective methods. The Sharpless asymmetric epoxidation is the primary tool for establishing the stereochemistry of the epoxide ring in these syntheses. units.it By using either (+)- or (-)-diethyl tartrate as the chiral ligand, chemists can selectively produce one of the two possible enantiomers of the epoxy alcohol intermediate, which then dictates the absolute configuration of the final product. units.it The successful application of this methodology allowed for the first total synthesis and the definitive assignment of the absolute stereochemistry of xanthoangelol J. researchgate.net

Semisynthetic Modifications of this compound Scaffolds

Semisynthesis provides a valuable avenue for generating derivatives of this compound, starting from the natural product itself or a closely related synthetic intermediate. nih.gov This approach is often more efficient than total synthesis for accessing a library of analogs for structure-activity relationship (SAR) studies. Modifications can be made to various parts of the this compound scaffold, including the phenolic hydroxyl groups and the geranyl side chain. For example, chalcone isocordoin (B1234106) and its semisynthetic derivatives have been prepared to explore their biological activities. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs are driven by the quest for compounds with enhanced biological activity, improved pharmacokinetic properties, or a more favorable toxicity profile.

Structure-Driven Modifications of this compound

Structure-driven modifications of the this compound scaffold have led to the development of novel analogs with interesting biological properties. These modifications are often inspired by the structures of other naturally occurring chalcones or by computational modeling studies.

One notable example is the synthesis of amphiphilic xanthoangelol-derived compounds designed to mimic the structure and function of antimicrobial peptides (AMPs). mdpi.com By introducing cationic charges and tuning the hydrophobicity, researchers have created analogs with potent antibacterial activity against Gram-positive bacteria. mdpi.com For instance, a series of analogs were synthesized where the geranyl side chain was modified to include a terminal amine group, which could be further functionalized. mdpi.com

Another approach involves the synthesis of diprenylated and digeranylated chalcone analogs. nih.gov These modifications can significantly impact the cytotoxic activity of the compounds. nih.gov The synthesis of these analogs often involves alkylation, regio-selective iodination, aldol (B89426) condensation, Suzuki coupling, and Current time information in Bangalore, IN.nih.gov-sigmatropic rearrangement reactions. nih.gov

Furthermore, the synthesis of xanthoangelol B and its derivative PM-56 has been reported, where PM-56 was obtained during the synthetic sequence. acs.orgnih.govchemfaces.com Both compounds showed excellent inhibitory potency against the SaeRS two-component system in Staphylococcus aureus. acs.orgnih.gov This highlights how synthetic efforts can lead to the discovery of new bioactive molecules.

Library Generation of this compound Related Compounds

The generation of compound libraries based on the scaffold of naturally occurring bioactive molecules is a pivotal strategy in modern drug discovery. This approach allows for the systematic exploration of the chemical space around a lead compound, enabling the establishment of structure-activity relationships (SAR) and the optimization of desired properties such as potency, selectivity, and pharmacokinetic profiles. In the context of this compound and its analogs, library generation has been employed to diversify the core chalcone structure, leading to the discovery of novel derivatives with enhanced or new biological activities. These efforts often involve parallel or combinatorial synthesis techniques to efficiently produce a multitude of related compounds.

One notable strategy in the generation of a xanthoangelol-related compound library involves the synthesis of amphiphilic derivatives designed to mimic the properties of antimicrobial peptides (AMPs). mdpi.com This approach aims to enhance the antibacterial activity of the parent compound by introducing cationic charges and modulating hydrophobicity, key features of AMPs that are crucial for their interaction with and disruption of bacterial membranes. mdpi.com

The synthesis of these libraries typically begins with the modification of a key intermediate derived from commercially available starting materials. For instance, a pyranochromene intermediate can be synthesized and subsequently functionalized to introduce various amine groups, thereby creating a library of compounds with differing cationic characteristics. mdpi.com A common synthetic route involves the cyclization of a ketone with citraldimethylacetal to form a pyranochromene core. This intermediate is then alkylated, for example with 1,3-dibromopropane, to introduce a reactive handle for the subsequent addition of a diverse range of amines. This final amination step is what generates the library of amphiphilic xanthoangelol derivatives. mdpi.com

The research findings from such a library of xanthoangelol-derived amphiphilic compounds have demonstrated the potential of this strategy. By systematically varying the amine substituent, researchers can fine-tune the compound's properties. For example, the introduction of different cationic groups can significantly impact the compound's antibacterial potency and its selectivity towards bacterial over host cells. The antibacterial activity of these synthesized libraries is often evaluated through the determination of the minimum inhibitory concentration (MIC) against various bacterial strains. mdpi.com

Below is an interactive data table summarizing the antibacterial activity and hemolytic activity of a representative library of xanthoangelol-derived compounds.

The generation of another series of compounds within the same library, featuring dual unsaturated lipid chains, has also been explored to investigate the effect of increased hydrophobicity on antibacterial activity. mdpi.com The synthesis of these analogs follows a similar strategy, but starts with a different intermediate to allow for the introduction of the second lipid chain. The resulting compounds were also evaluated for their antibacterial and hemolytic activities. mdpi.com

The data from this second series of compounds are summarized in the interactive table below.

These library-based approaches, coupled with systematic biological evaluation, are instrumental in elucidating the structure-activity relationships of this compound analogs and pave the way for the development of new therapeutic agents.

Advanced Analytical Methodologies for Xanthoangelol I Research

Spectroscopic Characterization Techniques for Xanthoangelol (B1683599) I Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to confirm the identity of xanthoangelol I.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR and ¹³C-NMR: The structure of this compound has been confirmed through detailed ¹H-NMR and ¹³C-NMR analysis. nih.gov In one study, the ¹H-NMR spectrum, recorded at 500 MHz, and the ¹³C-NMR spectrum, recorded at 125 MHz, provided the characteristic chemical shifts that define the molecule's proton and carbon environments. nih.gov These spectra confirm the presence of key structural features, including the chalcone (B49325) backbone, the geranyl group, and the specific substitution patterns on the aromatic rings. nih.gov

2D NMR: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. nih.govresearchgate.net This technique was instrumental in confirming the assignment of signals in the ¹H and ¹³C spectra of this compound, solidifying the structural elucidation and ensuring the correct chemical formula of C₂₅H₂₈O₄. nih.govresearchgate.net The gHSQC spectrum analysis confirmed the presence of three methyl groups and two methylene (B1212753) groups. nih.gov

Table 1: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

| Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 2,6-CH | 6.94 (d, J = 8.6 Hz) | 115.91 |

| 3,5-CH | 7.72 (d, J = 8.9 Hz) | 130.81 |

| α | 7.76 (d, J = 16.1 Hz) | 117.54 |

| β | 7.85 (d, J = 15.4 Hz) | 144.03 |

| 2'-OH | 13.75 (s) | - |

| 5'-CH | 6.55 (d, J = 8.9 Hz) | 107.27 |

| 6'-CH | 7.97 (d, J = 8.9 Hz) | 129.33 |

| 1''-CH | 3.41 (d, J = 7.3 Hz) | 21.40 |

| 2''-CH | 5.32 (t, J = 7.3 Hz) | 122.35 |

| 3''-C | - | 15.46 |

| 3''-CH₃ | 1.81 (s) | - |

| 4''-CH₂ | 1.98 (m) | 39.66 |

| 5''-CH₂ | 2.06 (m) | 26.55 |

| 6''-CH | 5.08 (m) | 124.24 |

| 7''-C | - | 16.87 |

| 7''-CH₃ | 1.55 (s) | - |

| 8''-CH₃ | 1.61 (s) | 24.97 |

| C=O | - | 192.92 |

Data sourced from Priyatama et al. (2022). nih.gov

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with fragmentation, it can also provide significant structural information.

Molecular Weight Confirmation: Analysis using electrospray ionization (ESI) mass spectrometry in positive ion mode (ESI+) has identified the protonated molecular ion of this compound as [M+H]⁺ with an m/z value of 393.20. nih.govnih.gov This finding is consistent with the calculated molecular formula C₂₅H₂₈O₄, providing strong evidence for its identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. While specific fragmentation pathways for this compound are not detailed in the provided literature, the fragmentation of flavonoids and chalcones typically involves characteristic losses. nih.gov Common fragmentation patterns include the cleavage of side chains and retro-Diels-Alder reactions within the heterocyclic ring system, which help to confirm the core structure and the nature of substituents. itmedicalteam.pl The analysis of these fragments provides a structural fingerprint that can be used to identify this compound in complex mixtures.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the nature of its chromophores (the parts of the molecule that absorb light). This compound, being a chalcone, possesses an extensive system of conjugated double bonds that acts as a strong chromophore. Characterization of isolated this compound using a UV-Vis spectrophotometer revealed a maximum absorption wavelength (λmax) at 368 nm. nih.govnih.gov This absorption is characteristic of the chalcone structure and is a key parameter used in its detection and quantification. nih.gov

Chromatographic Quantification and Detection of this compound in Complex Matrices

Chromatographic techniques are essential for separating individual components from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) is the most widely used separation method for analyzing compounds like this compound due to its high resolution and sensitivity. wisdomlib.orgjsmcentral.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile and thermally stable compounds. chemijournal.com

For this compound, HPLC is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an acid modifier like formic acid to improve peak shape. phcogres.comub.edu Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to the compound's λmax of ~368 nm. nih.govnih.gov

For a chromatographic method to be considered reliable for quantification, it must undergo rigorous validation. researchgate.net This process demonstrates that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH).

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a range where the detector response is directly proportional to the concentration, typically demonstrated by a correlation coefficient (R²) value close to 1.0. researcher.lifee-nps.or.kr

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. wisdomlib.orge-nps.or.kr

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wisdomlib.orge-nps.or.kr

While HPLC methods are frequently used for the analysis of this compound, specific, publicly available validation data detailing the LOD, LOQ, and linearity for a dedicated this compound assay were not found in the provided search results. However, validated HPLC methods for similar flavonoids report LOD values in the range of 0.006–0.018 µg/mL and LOQ values from 0.020–0.061 µg/mL, indicating the high sensitivity achievable with this technique. e-nps.or.kr

Hyphenated Techniques for this compound Profiling and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are powerful tools for the analysis of complex samples like natural product extracts. springernature.comnih.gov These combinations leverage the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com

The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is particularly effective. nih.gov HPLC-ESI-MS/MS has been successfully used for the tentative identification of this compound in the leaf extracts of Strelitzia nicolai. phcogres.com In this approach, the HPLC system separates the components of the extract, and the eluting compounds are directly introduced into the mass spectrometer. The MS provides the molecular weight of the separated compound, and MS/MS provides structural information through fragmentation, allowing for confident identification even when the compound is present at low concentrations within a complex matrix. phcogres.com This avoids the laborious process of isolating each compound before identification. nih.gov

Molecular and Cellular Mechanisms of Action of Xanthoangelol I Pre Clinical Investigations

Interaction with Molecular Targets and Signaling Pathways in Xanthoangelol (B1683599) I Activity

Xanthoangelol I exerts its biological effects by engaging with a variety of molecular targets, including enzymes and transcription factors. This interaction triggers a cascade of downstream events, ultimately altering cellular signaling and gene expression.

This compound has been identified as a modulator of several enzymes. It functions as a nonselective monoamine oxidase (MAO) inhibitor, with similar inhibitory activities on both MAO-A and MAO-B nih.govnih.govnih.gov. The IC50 values for this compound against MAO-A and MAO-B have been calculated to be 43.4 μM and 43.9 μM, respectively nih.govnih.gov. This non-selective inhibition is comparable to that of iproniazid, a known nonselective MAO inhibitor nih.gov.

Furthermore, this compound has been shown to be a potent inhibitor of dopamine β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine nih.govnih.gov. The IC50 value for its inhibition of DBH was determined to be 0.52 μM nih.gov.

In the context of carbohydrate metabolism, this compound demonstrates significant inhibitory activity against α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) researchgate.netmedsci.org. Its inhibition of α-glucosidase, with an IC50 of 14.45 μM, is notably more potent than that of acarbose, a standard α-glucosidase inhibitor (IC50 = 207 μM) researchgate.netmedsci.org. For DPP-IV, this compound exhibits strong inhibition with an IC50 value of 10.49 μM researchgate.netmedsci.org.

| Enzyme | IC50 Value (μM) | Reference Compound | Reference Compound IC50 (μM) |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | 43.4 | Iproniazid | 37 |

| Monoamine Oxidase-B (MAO-B) | 43.9 | Iproniazid | 42.5 |

| Dopamine β-hydroxylase (DBH) | 0.52 | - | - |

| α-Glucosidase | 14.45 | Acarbose | 207 |

| Dipeptidyl Peptidase-IV (DPP-IV) | 10.49 | Sitagliptin | 0.87 |

This compound has been reported to possess antioxidant activities, and recent studies suggest its involvement in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway nih.gov. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress nih.gov. Activation of this pathway by this compound may contribute to its protective effects against oxidative damage in various cell types nih.gov.

This compound influences cellular processes through the modulation of post-translational modifications of key signaling proteins. It has been reported to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a crucial component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis nih.gov.

A significant aspect of this compound's mechanism is the activation of caspases, a family of proteases that play essential roles in programmed cell death. In various cancer cell models, this compound treatment leads to the activation of initiator caspases, such as caspase-9 and caspase-8, and the executioner caspase, caspase-3 mdpi.comdntb.gov.uasemanticscholar.org. This activation is evidenced by the reduction in the levels of pro-caspase-3 and a corresponding increase in cleaved, active caspase-3 mdpi.com.

Cellular Responses and Phenotypic Changes Mediated by this compound

The molecular interactions of this compound translate into distinct cellular responses, most notably the induction of apoptosis and the modulation of autophagy. These effects have been primarily investigated in the context of cancer cell lines.

This compound has been shown to induce apoptosis in a concentration-dependent manner in several cancer cell lines, including human neuroblastoma (IMR-32) and leukemia (Jurkat) cells mdpi.comfrontiersin.org. In neuroblastoma cells, the apoptotic mechanism involves the generation of reactive oxygen species (ROS), the release of cytochrome c, and the subsequent activation of caspase-9 dntb.gov.ua. This process appears to be independent of the Bax/Bcl-2 signal transduction pathway mdpi.commdpi.com. This compound has also demonstrated cytotoxic effects on both drug-sensitive and drug-resistant neuroblastoma cell lines dntb.gov.ua.

In human leukemia K562 cells, a derivative of xanthoangelol was found to induce apoptosis through the mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential and activation of caspase-3. Similarly, in hepatocellular carcinoma (HCC) HepG2 cells, this compound mitigates cell viability by upregulating both the intrinsic (Bax/Bcl-2, caspase-9) and extrinsic (caspase-8) apoptotic pathways semanticscholar.org.

While the primary focus of many studies has been on apoptosis, evidence suggests that related chalcones can also induce cell cycle arrest researchgate.net. For instance, 4-hydroxyderricin, another major chalcone (B49325) from Angelica keiskei, has been shown to promote cell cycle arrest in HCC cells researchgate.net. The precise mechanisms of cell cycle modulation by this compound are an area of ongoing investigation.

| Cell Line | Cancer Type | Key Apoptotic Mechanisms |

|---|---|---|

| IMR-32 | Neuroblastoma | Caspase-3 activation, ROS generation, cytochrome c release, caspase-9 activation dntb.gov.uamdpi.com |

| Jurkat | Leukemia | Caspase-3 activation mdpi.commdpi.com |

| K562 | Leukemia | Mitochondrial pathway activation, caspase-3 activation |

| HepG2 | Hepatocellular Carcinoma | Upregulation of intrinsic (Bax/Bcl-2, caspase-9) and extrinsic (caspase-8) pathways semanticscholar.org |

In addition to apoptosis, this compound has been found to induce autophagy, a cellular process of self-digestion and recycling of cellular components. In human hepatocellular carcinoma (HCC) cells, this compound's anti-metastatic effects are attributed to the induction of autophagy. The mechanism underlying this autophagy induction involves the activation of the AMPK/mTOR signaling pathway. Treatment with this compound leads to an increase in the expression of phosphorylated AMPK (p-AMPK) and a decrease in the expression of phosphorylated mTOR (p-mTOR). This modulation of the AMPK/mTOR axis is crucial for the autophagy-mediated suppression of metastasis in HCC.

Anti-Inflammatory Signaling Pathway Modulation by this compound in vitro

This compound has been shown in preclinical in vitro studies to modulate key signaling pathways involved in inflammation. Research indicates its ability to suppress the production of several pro-inflammatory mediators. In a co-culture system of adipocytes and macrophages, xanthoangelol, in combination with 4-hydroxyderricin, suppressed pro-inflammatory factors including tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) medchemexpress.com. This effect is linked to the inhibition of the c-Jun N-terminal kinase (JNK) pathway medchemexpress.com.

Further studies on related chalcones from Angelica keiskei have provided additional insights into these anti-inflammatory mechanisms. For instance, xanthoangelol and 4-hydroxyderricin were found to suppress Nuclear Factor-kappa B (NF-κB) transcriptional activation by inhibiting the degradation of its inhibitor, IκBα, as well as by inhibiting p38 and JNK phosphorylation in lipopolysaccharide (LPS)-activated macrophages researchgate.net. Similarly, xanthoangelol E was shown to inhibit the production of TNF-α and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages, an effect mediated through the regulation of NF-κB activation koreascience.kr. Another derivative, xanthoangelol D, markedly suppressed both basal and TNF-α-induced NF-κB activation in porcine aortic endothelial cells by selectively inhibiting the phosphorylation of IκBα researchgate.net. These findings collectively highlight the role of xanthoangelol and its related compounds in targeting central nodes of inflammatory signaling cascades such as JNK and NF-κB, leading to a downstream reduction in inflammatory cytokines and enzymes.

| Target Pathway/Molecule | Effect | Cellular Model | Key Findings |

|---|---|---|---|

| JNK | Suppression/Inhibition of phosphorylation | RAW264.7 macrophages, 3T3-L1 adipocytes | Contributes to the suppression of TNF-α and MCP-1 medchemexpress.comresearchgate.net. |

| NF-κB | Suppression/Inhibition of activation | RAW264 macrophages, Porcine aortic endothelial cells | Inhibits IκBα degradation and phosphorylation, leading to reduced inflammatory response researchgate.netkoreascience.krresearchgate.net. |

| iNOS | Inhibition of expression | Mouse peritoneal macrophages | Mediated by the suppression of NF-κB activation koreascience.kr. |

| TNF-α | Suppression of production/secretion | RAW264.7 macrophages, 3T3-L1 adipocytes, Mouse peritoneal macrophages | A downstream effect of JNK and NF-κB pathway inhibition medchemexpress.comkoreascience.kr. |

| MCP-1 | Suppression of secretion | RAW264.7 macrophages, 3T3-L1 adipocytes | Linked to the inhibition of the JNK pathway medchemexpress.com. |

Antioxidant Mechanisms and Oxidative Stress Mitigation by this compound in Cellular Systems

This compound demonstrates significant antioxidant activity and mitigates oxidative stress in cellular models, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.gov. In human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress by oxidized low-density lipoprotein (Ox-LDL), xanthoangelol provided cytoprotective effects nih.gov. This protection was attributed to its anti-oxidant activities, evidenced by a decrease in cellular reactive oxygen species (ROS) levels and a corresponding increase in the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase nih.gov.

The underlying mechanism for these effects is the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway in a dose-dependent manner nih.gov. Xanthoangelol treatment led to increased mRNA and protein expression of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) nih.gov. The critical role of this pathway was confirmed when the blockade of Nrf2 signaling, either through siRNA or specific inhibitors, significantly nullified the cytoprotective effects of xanthoangelol nih.gov. These findings indicate that xanthoangelol mitigates oxidative stress-induced cell injury by bolstering the cell's intrinsic antioxidant defense systems through Nrf2 activation nih.gov.

| Mechanism/Parameter | Effect | Cellular Model | Key Findings |

|---|---|---|---|

| ROS Generation | Decrease | Human Umbilical Vein Endothelial Cells (HUVECs) | Protects against Ox-LDL-induced oxidative stress nih.gov. |

| Nrf2 Activation | Increase | Human Umbilical Vein Endothelial Cells (HUVECs) | Activates the Nrf2/ARE signaling pathway in a dose-dependent manner, leading to increased expression of HO-1 and NQO-1 nih.gov. |

| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Increased activity | Human Umbilical Vein Endothelial Cells (HUVECs) | Enhances the cellular antioxidant defense system nih.gov. |

Angiogenesis Modulation by this compound in Cellular and ex vivo Models

This compound has demonstrated potent anti-angiogenic activities in various preclinical models. It effectively inhibits neovascularization, a critical process in tumor growth and metastasis. In studies using Lewis lung carcinoma models, xanthoangelol showed significant inhibitory effects on angiogenesis mdpi.com. Its mechanism of action involves directly targeting endothelial cells and their response to key growth factors.

In cellular models, xanthoangelol inhibits the formation of capillary-like tubes by HUVECs researchgate.net. This anti-angiogenic activity is achieved, at least in part, by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, xanthoangelol has been shown to inhibit the binding of VEGF to its receptors on HUVECs researchgate.netmdpi.com. By blocking this crucial interaction, xanthoangelol prevents the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, which are all essential steps in the angiogenic process. These findings suggest that the antitumor activities of xanthoangelol may be partly due to its ability to suppress tumor-induced neovascularization researchgate.net.

| Model | Effect | Mechanism |

|---|---|---|

| Lewis lung carcinoma-induced angiogenesis (in vivo) | Inhibition | Inhibition of neovascularization researchgate.netmdpi.com. |

| HUVEC capillary-like tube formation (in vitro) | Inhibition | Blockade of endothelial cell differentiation into tubular structures researchgate.netmdpi.com. |

| VEGF-HUVEC interaction (in vitro) | Inhibition | Prevents the binding of VEGF to its endothelial cell receptors researchgate.netmdpi.com. |

Neurobiological Mechanisms of this compound in Cellular and non-human models

This compound exhibits several neurobiological activities, including neuroprotection and the inhibition of key enzymes involved in neurotransmitter metabolism researchgate.net. One of its most notable effects is the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of amine neurotransmitters medchemexpress.comselleckchem.comresearchgate.net.

In vitro studies have characterized xanthoangelol as a nonselective MAO inhibitor, as it inhibits both MAO-A and MAO-B isoforms nih.govnih.gov. The inhibitory potency of xanthoangelol against both MAO-A (IC50 value of 43.4 μM) and MAO-B (IC50 value of 43.9 μM) is comparable to that of iproniazid, a known nonselective MAO inhibitor nih.govnih.gov. By inhibiting these enzymes, xanthoangelol can theoretically increase the synaptic availability of monoamine neurotransmitters, a mechanism relevant to the treatment of depression and other neurological disorders researchgate.net. Furthermore, xanthoangelol has been reported to induce apoptosis in neuroblastoma cells, suggesting a potential role in cancer therapy medchemexpress.com. Studies in animal models also suggest it may possess neuroprotective properties, with one study indicating it can attenuate neuroinflammation and cognitive deficits dntb.gov.ua.

| Activity | Mechanism | Model | Key Findings |

|---|---|---|---|

| Monoamine Oxidase (MAO) Inhibition | Nonselective inhibition of MAO-A and MAO-B | In vitro enzyme assays | IC50 values of 43.4 μM for MAO-A and 43.9 μM for MAO-B nih.govnih.gov. |

| Neuroprotection | Attenuation of neuroinflammation and cognitive deficits | Animal models of dementia | Suggests potential as a neurological protective agent researchgate.netdntb.gov.ua. |

| Apoptosis Induction | Induces apoptosis in cancer cells | Neuroblastoma and leukemia cells | Reduces cancer cell viability medchemexpress.com. |

Antibacterial Mechanisms of Action

This compound displays notable antibacterial activity, particularly against Gram-positive bacteria, including pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA) nih.govjst.go.jp. The primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane nih.govnih.gov.

This membrane-targeting action leads to a loss of membrane integrity, causing the leakage of intracellular components and a rapid collapse of the membrane potential nih.gov. The consequence is a potent and fast-acting bactericidal effect nih.gov. Proteomic analysis of bacteria treated with xanthoangelol reveals signs of cell wall and/or membrane damage nih.gov. The mechanism is thought to involve the formation of pores in the bacterial membrane, ultimately leading to cell lysis nih.gov. This membrane-disrupting capability is selective for bacterial cells, as xanthoangelol shows only mild cytotoxic effects on human cells at higher concentrations nih.gov. The structure of xanthoangelol, particularly its geranyl side chain, is crucial for this activity, as it provides the necessary hydrophobicity to insert into the lipid bilayer of the bacterial membrane nih.gov.

| Mechanism | Effect on Bacteria | Target Bacteria | Key Findings |

|---|---|---|---|

| Membrane Disruption | Loss of membrane integrity, pore formation, cell lysis | Gram-positive bacteria (e.g., MRSA, Enterococcus faecium) | Acts as a membrane-active agent, leading to rapid bactericidal effects nih.gov. |

| Membrane Potential Collapse | Rapid depolarization of the bacterial membrane | Gram-positive bacteria | Correlates with the bactericidal effect nih.gov. |

| Leakage of Intracellular Metabolites | Release of internal cellular contents | Gram-positive bacteria | A direct consequence of compromised membrane integrity nih.gov. |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activities of natural products like this compound. For its antibacterial properties, research has focused on modifying the xanthoangelol scaffold to improve potency, solubility, and spectrum of activity by mimicking the structure and function of antimicrobial peptides (AMPs) nih.gov.

Key structural parameters that have been identified to control antimicrobial potency are cationic charge, hydrophobicity, and molecular weight nih.gov. The native xanthoangelol molecule possesses a hydrophobic chalcone scaffold and a geranylgeranyl chain, which contribute to its membrane-disrupting activity but also to poor water solubility nih.gov. SAR studies have shown that the introduction of cationic groups to the scaffold can create amphiphilic structures, which is a common characteristic of AMPs nih.gov. This modification is beneficial for improving antibacterial activity. For example, derivatives with incorporated cationic groups showed improved activity against S. aureus strains nih.gov. Furthermore, the length and nature of the hydrophobic chain are critical; derivatives with insufficient hydrophobic chains failed to effectively insert into the phospholipid bilayer and showed weaker activity nih.gov. These studies highlight that a careful balance between the hydrophobic and cationic characteristics of xanthoangelol derivatives is crucial for designing potent antimicrobial agents nih.gov.

Identification of Pharmacophores and Key Structural Motifs in this compound

A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target univie.ac.at. For this compound, several key structural motifs and pharmacophoric features have been identified that are crucial for its diverse biological activities.

The Chalcone Scaffold: The α,β-unsaturated ketone system of the chalcone core is a well-known pharmacophore responsible for various biological activities, including anti-inflammatory and anticancer effects.

The Geranyl Side Chain: This hydrophobic prenyl group is a critical motif for the antibacterial activity of xanthoangelol nih.gov. It acts as a hydrophobic tail, facilitating the molecule's insertion into the hydrophobic core of the bacterial cell membrane's lipid bilayer, which is essential for its membrane-disrupting mechanism nih.gov. Variations in this side chain can significantly impact biological activity researchgate.net.

Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings are important for antioxidant activity and can participate in hydrogen bonding interactions with biological targets nih.gov. In silico studies targeting dipeptidyl peptidase-IV (DPP-IV), for instance, identified hydrogen bonds and a salt bridge as key interactions for xanthoangelol's binding, alongside hydrophobic interactions nih.gov.

Amphipathic Character (in derivatives): For optimized antibacterial action, a key pharmacophoric concept involves creating an amphipathic structure by introducing cationic groups onto the hydrophobic xanthoangelol scaffold nih.gov. This combination of a hydrophobic region (the geranylated chalcone) and a charged region mimics the structure of natural antimicrobial peptides and is a crucial pharmacophoric feature for potent membrane-targeting antimicrobials nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug discovery to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.govsysrevpharm.org By developing mathematical models, QSAR helps predict the activity of new, unsynthesized molecules, guiding the design of more potent and effective therapeutic agents. jocpr.comresearchgate.net This approach is crucial for optimizing lead compounds by identifying the key structural features—such as molecular size, shape, and electronic properties—that govern their interaction with biological targets. jocpr.com

While specific QSAR models for a broad series of this compound analogs are not extensively detailed in the available literature, the principles of structure-activity relationships are actively applied in its research. For instance, studies have focused on designing and synthesizing novel amphiphilic analogs of xanthoangelol to overcome inherent drawbacks like poor water solubility and high susceptibility to metabolic breakdown.

One such approach mimics the structure and function of antimicrobial peptides (AMPs). Natural xanthoangelol possesses a geranyl chain that fulfills the hydrophobic tail requirement for insertion into bacterial lipid bilayers. However, its hydrophobic chalcone structure contributes to poor solubility, and its phenolic hydroxyl groups are readily metabolized. To address this, researchers have designed new compounds by modifying the xanthoangelol scaffold. By incorporating cationic groups and lipophilic chains, they aimed to create amphiphilic molecules with improved water solubility, reduced metabolic rates, and a broader antibacterial spectrum. The subsequent testing of these synthesized analogs for their antimicrobial efficacy and hemolytic activity is a practical application of exploring structure-activity relationships to generate improved drug candidates.

In vivo Efficacy and Mechanistic Elucidation of this compound in Non-Human Models

Pre-clinical Efficacy Studies of this compound in Disease Models

This compound has demonstrated significant therapeutic efficacy across a range of pre-clinical disease models, including cancer, inflammation, and neurological disorders.

Cancer Xenograft Models In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of potential anticancer drugs. nih.govnih.gov Studies on xanthoangelol have shown promising antitumor and antimetastatic actions in a highly metastatic osteosarcoma mouse model. nih.gov Administration of xanthoangelol inhibited primary tumor growth and suppressed metastasis to the lung and liver. nih.gov The underlying mechanism appears to involve the modulation of the tumor microenvironment. Specifically, xanthoangelol was found to inhibit the activation and differentiation of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor progression. This effect was linked to the inhibition of the STAT3 signaling pathway in these immune cells. nih.gov While many in vitro studies highlight xanthoangelol's ability to induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma, leukemia, and hepatocellular carcinoma, the in vivo osteosarcoma study provides crucial evidence of its potential in a complex living system. researchgate.netnih.gov

Inflammatory Models Xanthoangelol has shown potent anti-inflammatory effects in various in vivo models. In a study using mice fed a high-fat diet to induce obesity-related inflammation, dietary supplementation with xanthoangelol effectively reduced the expression of inflammatory factors within the white adipose tissue. This suggests a role for xanthoangelol in mitigating the chronic low-grade inflammation associated with metabolic disorders.

Amnesia Models In the field of neuropharmacology, xanthoangelol has been investigated for its neuroprotective properties using scopolamine-induced amnesia in mice, a common model for studying memory deficits associated with Alzheimer's disease. In these studies, xanthoangelol demonstrated a dose-dependent ability to ameliorate memory impairment, as observed in behavioral tests like the Y-maze and Morris water maze. Mechanistically, its efficacy was attributed to several actions:

Reduction of Oxidative Stress: It improved the levels of antioxidant enzymes.

Anti-inflammatory Effects: It significantly attenuated neuroinflammation by inhibiting pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Modulation of Signaling Pathways: It was shown to improve Keap-1/Nrf-2 signaling, an important pathway in cellular defense against oxidative stress.

Reduction of Amyloid Plaques: Histological analysis revealed a significant reduction in amyloid plaques, a key pathological hallmark of Alzheimer's disease.

Summary of this compound In vivo Efficacy Studies

| Disease Model | Animal Model | Key Findings | Reported Mechanism of Action |

|---|---|---|---|

| Osteosarcoma (Cancer) | Mice (LM8-bearing) | Inhibited tumor growth and metastasis to lung and liver. nih.gov | Inhibited activation and differentiation of M2 macrophages via STAT3 pathway. nih.gov |

| Obesity-Induced Inflammation | Mice (High-Fat Diet) | Reduced inflammatory factors in white adipose tissue. | Suppression of inflammatory responses. |

| Amnesia (Alzheimer's Model) | Mice (Scopolamine-induced) | Improved memory in behavioral tests; reduced amyloid plaques. | Reduced oxidative stress and neuroinflammation; improved Keap-1/Nrf-2 signaling. |

Pharmacokinetic and Pharmacodynamic Investigations of this compound in Animal Models

Pharmacokinetic (PK) studies are essential to understand how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). thermofisher.coma-star.edu.sgwjgnet.com These parameters determine the exposure of the drug at its target site and are critical for assessing its potential as a therapeutic agent. thermofisher.com

Studies in mice have elucidated the pharmacokinetic profile of xanthoangelol following oral administration. nih.gov

Absorption: Xanthoangelol is absorbed relatively quickly into the plasma, with the time to reach maximum plasma concentration (Tmax) observed at approximately 0.5 hours. nih.gov

Distribution: Following absorption, xanthoangelol is distributed to various tissues. Two hours after administration, it was detected in the liver, kidney, spleen, muscle, and white adipose tissues, primarily in its original, unconjugated (aglycone) form. nih.gov

Metabolism and Excretion: The compound is subject to metabolic processes before being eliminated from the body. Xanthoangelol and its metabolites (glucuronate and/or sulfate conjugates) are primarily excreted in the urine. It is also excreted in the feces, but only in its aglycone form. nih.gov

Despite its rapid absorption, studies comparing it to the structurally similar compound 4-hydroxyderricin found that the total plasma concentration of xanthoangelol and its metabolites was approximately four times lower after 24 hours, suggesting a faster clearance or different metabolic handling. nih.gov

Pharmacokinetic Parameters of this compound in Mice

| Parameter | Finding | Reference |

|---|---|---|

| Absorption (Tmax) | ~0.5 hours (oral administration) | nih.gov |

| Distribution | Detected in liver, kidney, spleen, muscle, and white adipose tissue. nih.gov | nih.gov |

| Excretion Routes | Urine (as aglycone and metabolites) and Feces (as aglycone only). nih.gov | nih.gov |

Metabolic Fate and Biotransformation of this compound in Biological Systems (non-human)

Biotransformation is the process by which the body enzymatically modifies foreign compounds (xenobiotics) like drugs, typically to render them more water-soluble and easier to excrete. This metabolic fate is a critical determinant of a compound's activity and duration of action.

In non-human biological systems, xanthoangelol undergoes Phase II metabolism. Its chemical structure contains phenolic hydroxyl groups, which are susceptible to conjugation reactions. Studies have confirmed that after oral administration in mice, xanthoangelol is metabolized into glucuronate and/or sulfate forms. nih.gov These conjugated metabolites, along with the parent compound, are then excreted through the urine. nih.gov This indicates that glucuronidation and sulfation are key biotransformation pathways for the clearance of xanthoangelol from the body. The excretion of only the unchanged aglycone in the feces suggests that the metabolites are primarily cleared renally, while any unabsorbed or biliary-excreted parent compound is eliminated via the gastrointestinal tract. nih.gov

Emerging Research Directions and Future Avenues for Xanthoangelol I Investigation

Potential for Analog Development and Optimization Based on the Xanthoangelol (B1683599) I Scaffold

The chemical structure of Xanthoangelol I, characterized by a chalcone (B49325) scaffold and a geranyl group, presents a promising foundation for the development of new therapeutic agents. nih.gov However, inherent challenges such as poor water solubility and susceptibility to metabolic processes limit its direct clinical application. nih.gov To overcome these limitations, researchers are actively designing and synthesizing a series of amphiphilic derivatives of xanthoangelol. nih.gov By mimicking the structure and function of antimicrobial peptides (AMPs), these new compounds aim to enhance water solubility, reduce metabolic breakdown, and broaden the spectrum of activity. nih.gov

One strategy involves the cyclization of the left-hand side of the xanthoangelol structure to create a pyranochromene scaffold. nih.gov Different cationic groups can then be introduced to this scaffold to generate a variety of amphipathic structures. nih.gov Another approach involves incorporating two lipophilic chains into the pyranochromene scaffold, which has shown a significant improvement in antibacterial activity. nih.gov These modifications are guided by the understanding that the hydrophobic chalcone scaffold and the geranyl chain contribute to poor water solubility, while the phenolic hydroxyl groups are prone to metabolic conjugation. nih.gov The goal of this analog development is to meticulously balance cationic charge and hydrophobicity while maintaining a suitable molecular weight to improve druggability. nih.gov

Integration of Omics Technologies in this compound Mechanistic Research

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, researchers are increasingly turning to "omics" technologies, such as proteomics and transcriptomics. These powerful tools allow for a broad, unbiased analysis of changes in proteins and gene expression within cells or tissues upon treatment with the compound.

Proteomics: Proteomic analysis has been instrumental in elucidating the apoptotic (cell death) pathways induced by xanthoangelol in cancer cells. jst.go.jpnih.govcapes.gov.br For instance, studies using 2-dimensional electrophoresis and MALDI-TOF-MS have revealed that the DJ-1 protein is a key player in xanthoangelol-induced apoptosis in neuroblastoma cells. jst.go.jpnih.govcapes.gov.br Xanthoangelol was found to trigger oxidative stress, leading to the oxidation and down-regulation of the DJ-1 protein. jst.go.jpnih.govcapes.gov.br This, in turn, results in a loss of its antioxidant function and accelerates apoptosis. jst.go.jpnih.govcapes.gov.br Such detailed proteomic insights provide a more comprehensive picture of the compound's mode of action beyond what was previously known. jst.go.jpnih.govcapes.gov.br

Transcriptomics: Transcriptomic analyses, often conducted using techniques like RNA sequencing, are being employed to investigate the broader effects of xanthoangelol on gene expression. For example, transcriptomic studies in the context of non-alcoholic fatty liver disease have helped to explore the underlying mechanisms of action of compounds from Angelica keiskei, including xanthoangelol. researchgate.net Furthermore, transcriptomic approaches are valuable for understanding the effects of xenobiotics (foreign substances) on biological systems, which is relevant for assessing the impact of xanthoangelol. nih.gov By examining changes in the transcriptome, researchers can identify affected signaling pathways and biological processes, offering a more holistic view of the compound's cellular impact. nih.govnih.gov

| Omics Technology | Key Application in this compound Research | Example Finding | Reference |

|---|---|---|---|

| Proteomics | Identifying protein targets and pathways involved in apoptosis. | Xanthoangelol induces apoptosis by targeting the DJ-1 protein, leading to increased oxidative stress. | jst.go.jpnih.govcapes.gov.br |

| Transcriptomics | Analyzing changes in gene expression to understand broad cellular effects. | Used to explore mechanisms of Ashitaba (containing xanthoangelol) in non-alcoholic fatty liver disease. | researchgate.net |

Novel Delivery System Methodologies for this compound

A significant hurdle in the therapeutic application of many natural compounds, including this compound, is their poor bioavailability. scifiniti.com This is often due to low aqueous solubility and susceptibility to degradation in the body. scifiniti.comnih.gov Nanotechnology-based drug delivery systems offer a promising solution to these challenges. scifiniti.comnih.govmdpi.com

These advanced systems can encapsulate hydrophobic compounds like xanthoangelol, enhancing their solubility and protecting them from enzymatic degradation. scifiniti.commdpi.com This leads to improved absorption and, consequently, higher bioavailability. scifiniti.comnih.gov Various nano-formulations, such as nanoparticles, nanoemulsions, and polymer micelles, have been developed to improve the delivery of hydrophobic drugs. dovepress.com For instance, nanoparticles can act as carriers for hydrophobic small molecules, encapsulating them within their core. mdpi.com Similarly, nanoemulsions have demonstrated high potential in solubilizing hydrophobic extracts, which is expected to increase their oral bioavailability. scifiniti.com By modifying the surface of phytoconstituents, nanoparticle systems can significantly increase their solubility in water. scifiniti.com The goal of these nano-phytomedicines is to alter the pharmacokinetic behavior of the active ingredients, allowing for a sufficient quantity of the compound to be delivered to the target site of action over the course of treatment. scifiniti.com

Unexplored Biological Activities and Mechanistic Hypotheses for this compound

While significant research has focused on the anticancer and anti-inflammatory properties of this compound, there remains a vast landscape of unexplored biological activities and mechanistic hypotheses. The unique chemical structure of xanthoangelol suggests potential for a wider range of pharmacological effects. mdpi.comresearchgate.netnih.gov

Current research has established that xanthoangelol can induce apoptosis in cancer cells through mechanisms that may or may not involve the Bax/Bcl-2 signaling pathway. jst.go.jp It has also been shown to induce endoplasmic reticulum (ER) stress, which can trigger protective autophagy in hepatocellular carcinoma cells. nih.gov Furthermore, its ability to inhibit the production of bacterial virulence factors suggests a potential role as an anti-infective agent. mdpi.com

Future investigations could explore its effects on other cellular processes and disease models. For example, its structural similarity to other bioactive chalcones suggests it might have activity against a variety of other targets. mdpi.comnih.gov The geranyl group, a key feature of xanthoangelol, is known to facilitate insertion into lipid bilayers, a mechanism similar to that of antimicrobial peptides. nih.gov This opens up avenues for investigating its potential as a membrane-active agent against a broader range of pathogens. Further research is needed to define the specific targets and fully elucidate the mechanisms of action for its observed antidiabetic and other biological activities. mdpi.com

Computational Chemistry and Molecular Modeling Applications for this compound Research

Molecular Docking: This technique is used to predict the binding orientation of this compound to a target protein. nih.gov For example, molecular docking studies have been used to investigate the binding of xanthoangelol to α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), enzymes relevant to diabetes. nih.govresearchgate.net These studies can help to identify key amino acid residues involved in the interaction and provide a rationale for the observed inhibitory activity. nih.govresearchgate.net Docking studies have also been performed on proteins implicated in cancer, such as caspases and MDM2, to understand the structural basis of its anticancer effects. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target over time. nih.govscilit.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system. nih.gov For example, MD simulations can be used to assess the stability of the xanthoangelol-protein complex and to understand the energetic contributions of different types of interactions. scilit.com

| Computational Method | Application in this compound Research | Example Insight | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes to target proteins. | Identified interactions with key residues in α-glucosidase and DPP-IV. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the xanthoangelol-protein complex. | Assessing the stability and conformational changes of the complex over time. | scilit.com |

Q & A

Q. What are the primary anti-tumor mechanisms of xanthoangelol I, and how are these mechanisms experimentally validated?

this compound demonstrates anti-tumor activity through inhibition of tumor cell proliferation and induction of apoptosis. While direct mechanistic studies on this compound are limited, structurally related chalcones (e.g., xanthoangelol) inhibit DNA synthesis in Lewis lung carcinoma (LLC) cells and suppress tumor-induced neovascularization by blocking VEGF binding to endothelial cells . Methodologies include:

Q. How is this compound isolated and characterized from Angelica keiskei?

this compound is typically isolated via bioassay-guided fractionation of A. keiskei extracts. Advanced techniques include:

Q. What evidence supports the neuroprotective effects of this compound?

this compound enhances nerve growth factor (NGF) production, which promotes neuronal survival. Experimental models include:

Q. Does this compound exhibit anti-diabetic activity, and what models are used to assess this?

While this compound’s anti-diabetic effects are less documented, related chalcones (e.g., 4-hydroxyderricin) enhance glucose uptake in 3T3-L1 adipocytes and improve glycemic control in KK-Ay diabetic mice. Key methodologies:

- Glucose uptake assays using fluorescent 2-NBDG.

- Adipocyte differentiation studies via Oil Red O staining .

Q. What in vitro and in vivo models are commonly used to study this compound?

- In vitro : Leukemia (e.g., HL-60) and neuroblastoma (e.g., SH-SY5Y) cell lines for apoptosis assays.

- In vivo : Chemically induced carcinogenesis models (e.g., DMBA/TPA-treated mice) for anti-tumor promotion studies .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s chemopreventive potential?

Focus on tumor initiation and promotion stages using:

Q. Are there contradictions in reported mechanisms of this compound’s neuroprotective activity?

Discrepancies arise from model-specific outcomes:

Q. What role does this compound play in metabolic syndrome prevention, and how is adiponectin involved?